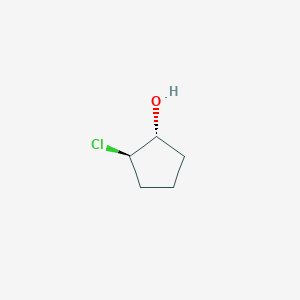![molecular formula C24H22ClFN2O3 B11927254 1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ona es un compuesto orgánico complejo con posibles aplicaciones en varios campos de la investigación científica. Este compuesto presenta una estructura única que incluye un núcleo de pirazino[2,1-c][1,4]benzoxazepina, sustituido con múltiples grupos funcionales como cloro, hidroxilo, flúor y grupos propinil. Su intrincada estructura lo convierte en un tema interesante para la química sintética y los estudios farmacológicos.
Métodos De Preparación
La síntesis de 1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ona involucra varios pasos, cada uno de los cuales requiere condiciones de reacción y reactivos específicos.
Formación de la estructura del núcleo: La estructura del núcleo se puede sintetizar a través de un proceso de varios pasos que involucra la ciclización de precursores apropiados. Este paso a menudo requiere el uso de ácidos o bases fuertes, altas temperaturas y tiempos de reacción prolongados para asegurar la ciclización completa.
Introducción de sustituyentes: Los grupos cloro, hidroxilo, flúor y propinil se introducen a través de varias reacciones de sustitución. Estas reacciones pueden involucrar el uso de agentes halogenantes, agentes hidroxilantes, agentes fluorantes y agentes alquinilantes, respectivamente. Cada paso de sustitución requiere un control cuidadoso de las condiciones de reacción para lograr la regioselectividad y el rendimiento deseados.
Acoplamiento final: El paso final involucra el acoplamiento del núcleo de pirazino[2,1-c][1,4]benzoxazepina sustituido con una parte prop-2-en-1-ona. Este paso puede ser facilitado por el uso de reactivos de acoplamiento como catalizadores de paladio u otros catalizadores de metales de transición.
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de cada paso sintético para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo carbonilo en la parte prop-2-en-1-ona se puede reducir a un alcohol usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los grupos cloro y flúor pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que lleva a la formación de nuevos enlaces C-N o C-S.
Adición: El grupo propinil puede participar en reacciones de adición con electrófilos, lo que lleva a la formación de nuevos enlaces C-C.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, catalizadores de metales de transición y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede usar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un valioso intermedio en la síntesis orgánica.
Biología: La capacidad del compuesto para interactuar con moléculas biológicas lo convierte en un posible candidato para estudiar la inhibición enzimática, la unión a receptores y otros procesos bioquímicos.
Medicina: Las propiedades farmacológicas del compuesto lo convierten en un posible candidato para el desarrollo de fármacos. Puede exhibir actividad contra diversas enfermedades, incluido el cáncer, las enfermedades infecciosas y los trastornos neurológicos.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales, como polímeros, recubrimientos y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor de ciertas enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Por ejemplo, puede inhibir la actividad de las quinasas o proteasas, lo que lleva a la interrupción de las vías de señalización involucradas en la proliferación celular, la apoptosis o la inflamación.
Comparación Con Compuestos Similares
1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ona se puede comparar con otros compuestos similares, como:
1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ol: Este compuesto difiere por la presencia de un grupo hidroxilo en lugar de un grupo carbonilo en la parte prop-2-en-1-ona.
1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-amina: Este compuesto difiere por la presencia de un grupo amino en lugar de un grupo carbonilo en la parte prop-2-en-1-ona.
1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-tiol: Este compuesto difiere por la presencia de un grupo tiol en lugar de un grupo carbonilo en la parte prop-2-en-1-ona.
La singularidad de 1-[(4aR)-8-(2-cloro-6-hidroxifenil)-7-fluoro-9-prop-1-inil-1,2,4,4a,5,11-hexahidropirazino[2,1-c][1,4]benzoxazepin-3-il]prop-2-en-1-ona radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C24H22ClFN2O3 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H22ClFN2O3/c1-3-6-15-11-16-12-27-9-10-28(20(30)4-2)13-17(27)14-31-24(16)23(26)21(15)22-18(25)7-5-8-19(22)29/h4-5,7-8,11,17,29H,2,9-10,12-14H2,1H3/t17-/m1/s1 |
Clave InChI |
CNQOLVBNICGIJB-QGZVFWFLSA-N |
SMILES isomérico |
CC#CC1=C(C(=C2C(=C1)CN3CCN(C[C@@H]3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O |
SMILES canónico |
CC#CC1=C(C(=C2C(=C1)CN3CCN(CC3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)



![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)


![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)
![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
